1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine
Description
Properties
CAS No. |
33235-35-7 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-6-methoxybenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13-9-6-7(14-2)4-5-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) |
InChI Key |
ALWWUEXQVJQNTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core with 6-Methoxy Substitution
The starting material is usually a 4-methoxy-1,2-phenylenediamine or a suitably substituted o-phenylenediamine. The benzimidazole ring is formed by condensation with formic acid or other formylating agents under heating conditions.
- Heating o-phenylenediamine derivatives with 90% formic acid at 100 °C for 2 hours leads to cyclization and formation of the benzimidazole core.
- The 6-methoxy group is introduced either by starting with a methoxy-substituted phenylenediamine or by selective methoxylation of the aromatic ring prior to cyclization.
N1-Ethylation of the Benzimidazole
The N1 position alkylation is achieved by reacting the benzimidazole intermediate with ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.
- Alkylation is typically performed using sodium hydride or potassium carbonate as a base in polar aprotic solvents like DMF or DMSO.
- The reaction conditions are optimized to avoid over-alkylation or side reactions.
Introduction of the 2-Amino Group
The 2-position amine is introduced by substitution or reduction methods:
- One approach involves the use of 2-chlorobenzimidazole derivatives, which undergo nucleophilic substitution with ammonia or amines to yield the 2-amine.
- Alternatively, epoxide ring opening reactions with ammonia or azide intermediates followed by reduction (Staudinger reduction) can be used to install the 2-amine functionality.
Protection and Deprotection Steps
Cyclization and Final Purification
- Intramolecular cyclization is often mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) to close the benzimidazole ring system after amine installation.
- Final purification is achieved by silica gel column chromatography and recrystallization from ethanol or other suitable solvents.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + 90% formic acid, 100 °C, 2 h | Formation of benzimidazole core with 6-methoxy substituent |
| 2 | N1-Alkylation | Ethyl bromide, NaH or K2CO3, DMF, RT to reflux | N1-ethylated benzimidazole intermediate |
| 3 | 2-Amino group introduction | 2-Chlorobenzimidazole + NH3 or epoxide ring opening with NH3 | 2-Amino substituted benzimidazole |
| 4 | Protection/Deprotection | TBDMS-Cl for protection; fluoride ion for deprotection | Protected intermediates for selective reactions |
| 5 | Cyclization | DIC-mediated intramolecular cyclization | Final benzimidazole ring closure |
| 6 | Purification | Silica gel chromatography, recrystallization | Pure 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine |
Research Findings and Yields
- Yields for the benzimidazole core formation typically range from 60% to 80% depending on the starting materials and conditions.
- N1-alkylation yields are generally high (70–85%) with optimized base and solvent systems.
- The 2-amino substitution via epoxide ring opening and Staudinger reduction provides moderate to good yields (50–75%) with good scalability.
- Overall yields for the multi-step synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine are reported in the range of 40–60% after purification.
Notes on Scalability and Optimization
- Microwave-assisted synthesis has been employed to reduce reaction times and improve yields in some steps, particularly in ring closure and alkylation.
- Use of protecting groups is critical to avoid side reactions and improve selectivity.
- Solvent choice and temperature control are important for optimizing yields and purity.
- The synthetic route is amenable to structural modifications for analog development.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine has been investigated for a variety of applications:
Medicinal Chemistry
The compound has shown promise in treating various diseases due to its biological activities:
-
Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been demonstrated to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) cells. The mechanism involves the activation of caspases and modulation of survival pathways.
Table 1: Anticancer Activity Overview
Cell Line IC50 (μM) Mechanism of Action MCF7 25.72 Induction of apoptosis via caspase activation U87 45.2 Modulation of PI3K/Akt signaling pathway - Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent against various pathogens. Studies have shown that it can inhibit bacterial growth and exhibit antifungal activity.
Biological Research
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.
Coordination Chemistry
In coordination chemistry, 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine serves as a ligand for metal complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes, making it valuable in catalysis and material science.
Industrial Applications
The compound is also utilized in the development of dyes, pigments, and other functional materials due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- A study published in Archives of Pharmacal Research evaluated the cytotoxicity of benzimidazole derivatives, including 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine, demonstrating significant anticancer effects against multiple cell lines .
- Research on antimicrobial activity indicated that this compound exhibited potent inhibitory effects against both bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The methoxy and ethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Effects at the 1-Position
The 1-position substitution in benzimidazole derivatives significantly impacts biological activity:
- 1-Methyl-1H-benzo[d]imidazol-2-amine (6a): This compound demonstrated a 15-fold enhancement in inhibitory activity against Pseudomonas aeruginosa PAO1-L compared to its non-methylated counterpart, highlighting the importance of small alkyl groups at the 1-position for optimizing activity .
- Longer alkyl chains (e.g., pentyl) may improve membrane permeability but could reduce target specificity due to increased hydrophobicity .
2.2 Substituent Effects at the 6-Position
The 6-position methoxy group in the target compound contrasts with other common substituents:
- 5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (1_2) : A dimethoxy substitution at positions 5 and 6 conferred potent inhibition of human glutaminyl cyclase (hQC), attributed to hydrogen bonding with residue E202. The methoxy groups enhanced electron density and binding affinity .
- 7-Bromo-1H-benzo[d]imidazol-2-amine : Bromine at the 7-position introduces steric and electronic effects, but its activity profile remains uncharacterized in the evidence .
Key Insight : The 6-methoxy group in the target compound may facilitate hydrogen bonding or π-π stacking interactions, similar to dimethoxy analogs, though its single substitution might reduce potency compared to 1_2 .
2.3 Role of the 2-Amine Group
The 2-amine group is a conserved feature in many bioactive benzimidazoles:
- Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) : This derivative exhibited strong binding affinity (-7.3 kcal/mol) against methicillin-resistant Staphylococcus aureus (MRSA), likely due to the amine’s ability to form hydrogen bonds with bacterial enzymes .
- N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) : Acetylation of the 2-amine abolished hydrogen-bonding capacity, emphasizing the necessity of the free amine for activity .
Key Insight : The 2-amine in the target compound is critical for intermolecular interactions, mirroring trends observed in antimicrobial and enzyme-inhibiting analogs .
Biological Activity
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is C11H14N2O, with a molecular weight of approximately 190.24 g/mol. The structure features a benzimidazole core substituted with an ethyl group at the nitrogen position and a methoxy group at the 6-position.
The biological activity of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.
Anticancer Activity
Research indicates that 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine exhibits significant anticancer properties. A study demonstrated that compounds within the benzimidazole class, including this compound, can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) cells. The mechanism involves the activation of caspases and modulation of survival pathways.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 | Induction of apoptosis via caspase activation |
| U87 | 45.2 | Modulation of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary data suggest it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
Structure-Activity Relationship (SAR)
The biological efficacy of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is influenced by its structural components. Variations in substituents on the benzimidazole core significantly affect potency and selectivity. For instance, modifications at the 6-position have been correlated with enhanced anticancer activity.
Case Studies
Several studies have focused on the SAR of benzimidazole derivatives:
- Chandrasekera et al. (2017) reported that modifications on the benzimidazole scaffold could lead to compounds with improved selectivity against cancer cells while minimizing cytotoxicity to normal cells .
- Morais et al. (2023) highlighted that derivatives with electron-donating groups at specific positions showed enhanced activity against tumor cell lines, suggesting that the electronic properties of substituents play a crucial role in their biological effectiveness .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence product purity?
- Methodological Answer : A standard approach involves nucleophilic aromatic substitution (SNAr) reactions using chloro-substituted benzimidazole precursors. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with amines like 1-methylpiperidin-4-amine under reflux in polar aprotic solvents (e.g., toluene/DMSO) . Catalyst selection (e.g., CBr4 in CH3CN at 80°C) significantly improves yield by stabilizing intermediates and reducing side reactions . Purification typically employs column chromatography (e.g., petroleum ether/EtOAc gradients) and preparative TLC .
Q. Which spectroscopic techniques are most reliable for characterizing 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at δ ~3.8 ppm for ¹H, δ ~55 ppm for ¹³C) and amine protons (δ ~5.5 ppm) .
- LC-MS : Confirms molecular weight (e.g., m/z = 331.9 [M+H]⁺) and monitors reaction progress .
- IR : Detects NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, unexpected N-demethylation pathways during SNAr reactions (observed in ) can be rationalized by comparing energy barriers of competing mechanisms. Molecular docking (e.g., AutoDock Vina) further elucidates binding interactions in biological studies, such as PRMT5/MTA inhibition (ΔG ~ -9.2 kcal/mol for 7-chloro derivatives) .
Q. What strategies optimize regioselectivity in functionalizing the benzimidazole core?
- Methodological Answer :
- Protecting Groups : Tosyl (Ts) protection at N1 prevents unwanted alkylation during C2-amination .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor SNAr kinetics .
- Catalyst Screening : CBr4 accelerates imidazole ring closure by stabilizing enolate intermediates in one-pot syntheses .
Q. How do structural modifications impact biological activity, such as antiplasmodium or enzyme inhibition?
- Methodological Answer :
- Anti-Hemozoin Activity : Substituents at C6 (e.g., methoxy vs. isopropoxy) alter π-stacking with heme in Plasmodium assays. Norastemizole analogs (e.g., 1-(4-fluorobenzyl) derivatives) show IC₅₀ ~0.8 μM against P. falciparum .
- Enzyme Inhibition : 5,6-Dimethoxy derivatives (e.g., compound 1_2) inhibit glutaminyl cyclase (QC) with IC₅₀ ~50 nM, validated via QSAR models and in silico BBB permeability predictions .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for SNAr reactions of benzimidazole derivatives?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., N-demethylation vs. direct amination). Kinetic studies (e.g., time-resolved LC-MS) and isotopic labeling (¹⁵N-amine) can distinguish intermediates. For instance, in , the desired product forms slowly but reacts further via self-catalyzed diarylation, necessitating strict stoichiometric control (amine:chloro ratio ≤1:1).
Experimental Design Guidelines
Q. What in vitro assays are suitable for evaluating pharmacokinetic properties of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
